4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions starting from basic organic compounds such as pyridine itself or its derivatives.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Formation of the Piperidine Ring: The piperidine ring is constructed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Coupling of the Two Moieties: The final step involves coupling the pyridine and piperidine moieties through amide bond formation, typically using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar structural features.
N,N-Dimethylpyridin-4-amine: Another pyridine derivative with a dimethylamino group.
Uniqueness
4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of a piperidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-20(2)15-14(6-5-9-18-15)12-19-16(23)13-7-10-22(11-8-13)17(24)21(3)4/h5-6,9,13H,7-8,10-12H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGCJBTYGXPRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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